molecular formula C16H17NO4S B11474711 7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11474711
M. Wt: 319.4 g/mol
InChI Key: UXRFCKHUQHHFQC-UHFFFAOYSA-N
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Description

7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thienopyridine core and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization and substitution steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the trimethoxyphenyl ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C16H17NO4S/c1-19-12-6-9(7-13(20-2)15(12)21-3)10-8-14(18)17-11-4-5-22-16(10)11/h4-7,10H,8H2,1-3H3,(H,17,18)

InChI Key

UXRFCKHUQHHFQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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